molecular formula C6H3ClFNO2 B1371465 1-Chloro-3-fluoro-5-nitrobenzene CAS No. 4815-64-9

1-Chloro-3-fluoro-5-nitrobenzene

Cat. No.: B1371465
CAS No.: 4815-64-9
M. Wt: 175.54 g/mol
InChI Key: TZAGKOKYKROSOW-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H3ClFNO2 It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

1-Chloro-3-fluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Chloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-3-fluoro-5-aminobenzene, while NAS reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-5-nitrobenzene primarily involves its participation in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring and directs incoming electrophiles to the meta position relative to itself . This property is exploited in various synthetic applications to achieve selective functionalization of the aromatic ring.

Comparison with Similar Compounds

1-Chloro-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications.

Properties

IUPAC Name

1-chloro-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGKOKYKROSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium perborate tetrahydrate (7.69 g, 50.0 mmol) was suspended in 30 mL of acetic acid, and this suspension was warmed to 55° C. 3-Chloro-5-fluoroaniline (1.46 g, 10 mmol) was dissolved in 20 mL of acetic acid and added within one hour. The reaction was stirred for 1 hour at 55° C. and then cooled to room temperature. 300 mL of TBME was added, and the reaction mixture was filtered. The organic layer was washed with brine, followed by 20 mL of aqueous Na2S2O3, followed by brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to give a residue, which was purified by column chromatography (40 g SiO2; cyclohexane) to yield the title compound as a solid (320 mg, 18%). 1H-NMR (400 MHz; DMSO-d6): 8.20 (s, 1H), 8.18 (d, 1H), 8.07 (d, 1H).
Quantity
7.69 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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